Cas no 52109-86-1 (3-Furancarboxylic acid; Anilide)

3-Furancarboxylic acid; Anilide 化学的及び物理的性質
名前と識別子
-
- CHEMBL2046762
- 3-Furancarboxamide, N-phenyl-
- N-Phenylfuran-3-carboxamide
- AKOS009085669
- DTXCID90454816
- 52109-86-1
- SCHEMBL10589415
- DTXSID30504006
- 3-Furancarboxylic acid; Anilide
-
- MDL: MFCD01217257
- インチ: InChI=1S/C11H9NO2/c13-11(9-6-7-14-8-9)12-10-4-2-1-3-5-10/h1-8H,(H,12,13)
- InChIKey: GSNFYOQDXZLILZ-UHFFFAOYSA-N
- ほほえんだ: O=C(Nc1ccccc1)c1ccoc1
計算された属性
- せいみつぶんしりょう: 187.063328530Da
- どういたいしつりょう: 187.063328530Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-Furancarboxylic acid; Anilide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0996213-1g |
N-benzylfuran-3-carboxamide |
52109-86-1 | 95% | 1g |
$980 | 2024-08-02 | |
eNovation Chemicals LLC | D596802-1g |
N-benzylfuran-3-carboxamide |
52109-86-1 | 95% | 1g |
$700 | 2025-02-18 | |
eNovation Chemicals LLC | Y0996213-5g |
N-benzylfuran-3-carboxamide |
52109-86-1 | 95% | 5g |
$1100 | 2025-02-20 | |
eNovation Chemicals LLC | Y0996213-5g |
N-benzylfuran-3-carboxamide |
52109-86-1 | 95% | 5g |
$1100 | 2025-03-01 | |
eNovation Chemicals LLC | D596802-1g |
N-benzylfuran-3-carboxamide |
52109-86-1 | 95% | 1g |
$700 | 2024-08-03 | |
eNovation Chemicals LLC | D596802-1g |
N-benzylfuran-3-carboxamide |
52109-86-1 | 95% | 1g |
$700 | 2025-02-21 |
3-Furancarboxylic acid; Anilide 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
3-Furancarboxylic acid; Anilideに関する追加情報
Recent Advances in the Study of 3-Furancarboxylic Acid Anilide (CAS: 52109-86-1)
3-Furancarboxylic acid anilide (CAS: 52109-86-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its furan ring and anilide moiety, has been the subject of several studies exploring its biological activity, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in contemporary scientific investigations.
Recent studies have focused on the synthesis and structural optimization of 3-Furancarboxylic acid anilide to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the furan ring and anilide group could significantly improve the compound's bioavailability and target specificity. Researchers employed computational modeling and high-throughput screening to identify the most promising derivatives, which exhibited potent inhibitory effects against specific enzyme targets involved in inflammatory pathways.
In addition to its synthetic applications, 3-Furancarboxylic acid anilide has been investigated for its role in modulating biological pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that this compound acts as a selective modulator of certain G-protein-coupled receptors (GPCRs), which are critical targets in the treatment of neurological disorders. The study provided mechanistic insights into how the compound interacts with these receptors, offering a foundation for the development of novel therapeutics for conditions such as Parkinson's disease and schizophrenia.
Another area of interest is the compound's potential as an antimicrobial agent. Research published in Antimicrobial Agents and Chemotherapy (2023) explored the efficacy of 3-Furancarboxylic acid anilide against a range of bacterial and fungal pathogens. The findings indicated that the compound exhibits broad-spectrum activity, particularly against drug-resistant strains, making it a promising candidate for further development in the face of rising antimicrobial resistance.
Despite these promising findings, challenges remain in the clinical translation of 3-Furancarboxylic acid anilide. Issues such as metabolic stability, toxicity profiles, and scalable synthesis need to be addressed. Ongoing research is focused on overcoming these hurdles through advanced formulation strategies and the development of prodrugs. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progress of this compound from bench to bedside.
In conclusion, 3-Furancarboxylic acid anilide (CAS: 52109-86-1) represents a versatile scaffold with significant potential in drug discovery. Its diverse biological activities and modifiable structure make it a valuable subject of ongoing research. Future studies are likely to explore its applications in additional therapeutic areas, further solidifying its role in the advancement of chemical biology and pharmaceutical sciences.
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